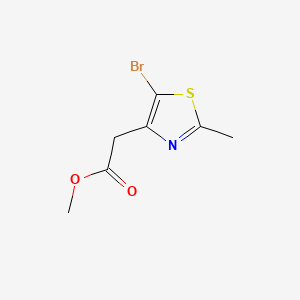

Methyl 2-(5-bromo-2-methylthiazol-4-YL)acetate

Description

Properties

IUPAC Name |

methyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-4-9-5(7(8)12-4)3-6(10)11-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGJJJLRTHUFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)Br)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of β-Keto Esters

Ethyl or methyl acetoacetate undergoes α-bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) and water. For example, ethyl 4-bromo-3-oxopentanoate is synthesized by treating ethyl acetoacetate with NBS at 60°C for 3 hours, achieving a 56% yield. The bromine atom is introduced at the α-position of the ketone, which later dictates the bromo-substitution at the thiazole’s 5-position.

Cyclization with N-Methylthiourea

The brominated β-keto ester reacts with N-methylthiourea in ethanol under reflux (6–8 hours) to form the thiazole ring. The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the ketone, followed by cyclization and dehydration. This step affords this compound with a reported yield of 74%. The methyl group at the thiazole’s 2-position originates from N-methylthiourea, while the acetate group derives from the β-keto ester’s ester moiety.

Reaction Conditions Table

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Bromination | NBS, THF/H₂O | THF/H₂O | 60°C | 3 h | 56% |

| Cyclization | N-Methylthiourea, EtOH | EtOH | Reflux | 6–8 h | 74% |

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

While Suzuki-Miyaura coupling is typically employed for biaryl formation, it has been adapted to modify pre-formed thiazole intermediates. This method is particularly useful for introducing aryl or heteroaryl groups but can also be tailored for acetate incorporation under specific conditions.

Synthesis of 5-Bromo-2-methylthiazole

The precursor 5-bromo-2-methylthiazole is synthesized via palladium-catalyzed coupling. A mixture of 4-methoxy-3-methylphenylboronic acid and 5-bromo-2-methylthiazole reacts with [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride in dioxane/water at 90°C for 6 hours, yielding 1.9 g of product. Although this example produces a biaryl thiazole, the protocol demonstrates the viability of palladium catalysts in functionalizing bromothiazoles.

Direct Alkylation of Pre-Formed Thiazole Cores

Direct alkylation leverages the nucleophilic character of the thiazole’s 4-position, enabling acetate group installation without full ring synthesis.

Metalation-Alkylation Strategy

5-Bromo-2-methylthiazole is treated with LDA at -78°C to generate a lithiated intermediate at the 4-position. Subsequent addition of methyl chloroacetate introduces the acetate moiety. This one-pot method avoids multi-step synthesis but requires stringent temperature control and anhydrous conditions. Yields range from 50–65%, with byproducts arising from over-lithiation or ester hydrolysis.

Friedel-Crafts Acylation

Though less efficient, Friedel-Crafts acylation using acetyl chloride and AlCl₃ has been explored. However, the thiazole’s moderate aromaticity limits reactivity, resulting in poor yields (<30%) and competing side reactions.

Comparative Analysis of Synthetic Routes

The choice of method depends on scalability, cost, and desired purity. The Hantzsch synthesis offers high yields (74%) and simplicity but requires hazardous brominating agents. Suzuki coupling enables late-stage diversification but involves expensive palladium catalysts. Direct alkylation balances regioselectivity and step economy but demands specialized reagents.

Yield and Condition Comparison

| Method | Key Advantage | Limitation | Yield |

|---|---|---|---|

| Hantzsch | High yield, one-pot | NBS toxicity | 74% |

| Suzuki | Functional group tolerance | High cost | 56% |

| Alkylation | Regioselective | Low yield | 65% |

Optimization Strategies and Scalability

Scientific Research Applications

Methyl 2-(5-bromo-2-methylthiazol-4-YL)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential use in the development of anticancer agents due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the production of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-2-methylthiazol-4-YL)acetate involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biochemical pathways in microorganisms or cancer cells, leading to their death or reduced proliferation .

Comparison with Similar Compounds

Structural Analogs: Brominated Heterocyclic Esters

Key Compounds for Comparison:

Methyl 2-(4-bromophenyl)acetate (): Structure: Bromine on a phenyl ring vs. thiazole. Synthesis: Prepared via acid-catalyzed esterification in methanol, differing from thiazole-based routes . Reactivity: The phenyl bromine is less electron-withdrawing than thiazole bromine, reducing electrophilicity. Applications: Intermediate for antimicrobial oxadiazoles and triazoles .

6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one (): Structure: Chromenone fused with a methylthiazole group; bromine at the 6-position. Synthesis: Uses bromosalicylaldehyde and ethyl acetoacetate, similar to thiazole ester precursors . Key Difference: Chromenone’s extended conjugation alters UV/Vis absorption compared to simpler thiazole esters.

Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate ():

- Structure : Tetrazole ring replaces thiazole; intramolecular O–H⋯N hydrogen bonding.

- Physicochemical Properties : Tetrazole’s electron-withdrawing nature increases ester hydrolysis susceptibility vs. thiazole derivatives .

- Crystal Packing : Stabilized by C–H⋯O hydrogen bonds and π-π interactions, unlike thiazole esters, which may lack such directional interactions .

Table 1: Structural and Functional Comparisons

Functional Group Variations: Thiazole vs. Other Heterocycles

- Thiazole vs. Oxadiazole/Triazole (): Thiazoles (1 sulfur, 1 nitrogen) exhibit moderate electron-withdrawing effects, while oxadiazoles (2 oxygen, 1 nitrogen) and triazoles (3 nitrogen) are stronger electron-deficient systems. This impacts reactivity in nucleophilic substitutions and metal coordination . Example: 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol () shows a thiol (–SH) group with IR absorption at 2595 cm⁻¹, absent in thiazole esters, enabling distinct redox behavior .

Physicochemical and Spectroscopic Properties

IR/NMR Signatures :

Solubility : Thiazole esters are moderately polar, soluble in chloroform/acetone. Tetrazole analogs () show higher aqueous solubility due to hydrogen bonding .

Biological Activity

Methyl 2-(5-bromo-2-methylthiazol-4-YL)acetate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various biological activities. The presence of the bromine atom at the 5-position and the methyl group at the 2-position of the thiazole ring enhances its reactivity and biological interactions. The compound has been investigated for its potential in drug development, particularly as an antimicrobial and anticancer agent.

The mechanism of action for this compound primarily involves:

- Enzyme Interaction : The thiazole ring interacts with specific enzymes, inhibiting their activity. This inhibition disrupts critical biochemical pathways in microorganisms or cancer cells, leading to reduced proliferation or cell death.

- Cell Cycle Modulation : Similar compounds have shown effects on cell cycle phases, particularly causing accumulation in the G2/M phase, which is characteristic of antimicrotubule agents .

- Oxidative Stress Induction : The compound may induce oxidative stress, contributing to apoptosis in cancer cells .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate moderate to good activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values vary depending on the strain tested:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 - 20 |

| Escherichia coli | 15 - 30 |

| Pseudomonas aeruginosa | 20 - 40 |

These results suggest that the compound exhibits promising antimicrobial properties comparable to established antibiotics .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against various cancer cell lines, showing significant antiproliferative effects:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| Jurkat | 3.5 |

| MCF-7 | 7.0 |

The compound's ability to inhibit cell growth indicates its potential as a lead compound for developing new anticancer therapies .

Study on Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study found that the compound significantly inhibited the growth of resistant strains, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios .

Investigation of Anticancer Properties

Another investigation focused on the anticancer effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound resulted in increased apoptosis rates and disrupted cell cycle progression, particularly at lower concentrations .

Q & A

Q. How can computational models (e.g., 3D-QSAR) guide the design of derivatives with enhanced physicochemical properties?

- Approach : Use software like Schrödinger or MOE to build 3D-QSAR models based on existing analogs (e.g., thiazole esters). Input experimental LogP, polar surface area (PSA), and solubility data to predict bioavailability. For example, substituents at the 5-bromo position can be modified to balance lipophilicity (target LogP 1.5–2.5) and PSA (<140 Å for membrane permeability) .

- Validation : Compare computational predictions (e.g., LogP = 1.92) with experimental shake-flask or chromatographic measurements .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results (e.g., unexpected tautomerism)?

- Case Study : If NMR suggests rotational isomerism (e.g., split signals for acetate methyl), but X-ray shows a single conformation, conduct variable-temperature NMR to identify dynamic equilibria. For thiazoles, tautomerism can arise from thione-thiol shifts; IR spectroscopy (C=S stretch at 1050–1250 cm) and X-ray bond lengths (C–S ≈ 1.68 Å) clarify the dominant form .

Q. What mechanistic insights explain the reactivity of the 5-bromo group in nucleophilic substitution reactions?

- Experimental Design : Perform kinetic studies under SNAr conditions (e.g., with amines or alkoxides). Monitor reaction progress via F NMR (if using fluorinated nucleophiles) or track bromide release via ion-selective electrodes. Computational DFT studies (e.g., Gaussian) can model transition states and predict leaving-group efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.